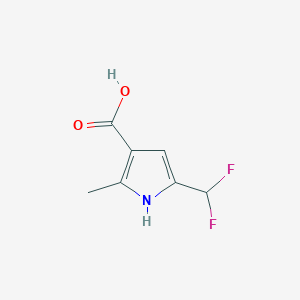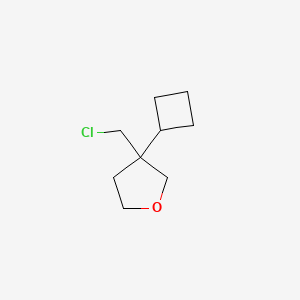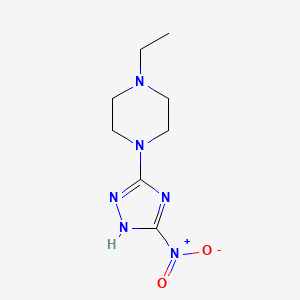
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a synthetic organic compound with a molecular formula of C₁₃H₁₉N₃O₅ and a molecular weight of 297.31 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, an oxan-4-yl group, and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Oxan-4-yl group introduction: This step involves the reaction of the pyrazole derivative with an appropriate oxan-4-yl halide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Análisis De Reacciones Químicas
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The oxan-4-yl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with a strong nucleophile like sodium hydride can lead to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Aplicaciones Científicas De Investigación
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
tert-Butyl 5-nitro-1-(phenyl)-1H-pyrazole-3-carboxylate: This compound has a phenyl group instead of an oxan-4-yl group, which may result in different biological activities and chemical reactivity.
tert-Butyl 5-nitro-1-(methyl)-1H-pyrazole-3-carboxylate: The presence of a methyl group instead of an oxan-4-yl group can significantly alter the compound’s properties.
tert-Butyl 5-nitro-1-(ethyl)-1H-pyrazole-3-carboxylate: Similar to the methyl derivative, the ethyl group can influence the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N3O5 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
tert-butyl 5-nitro-1-(oxan-4-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)10-8-11(16(18)19)15(14-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3 |
Clave InChI |
MWWPEYZCMMKBPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)

![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
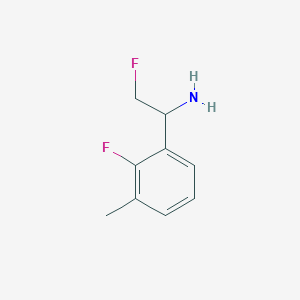
![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
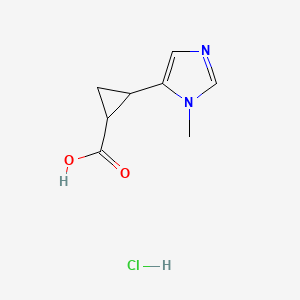
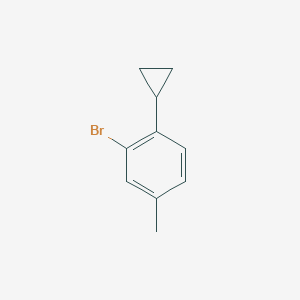
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
